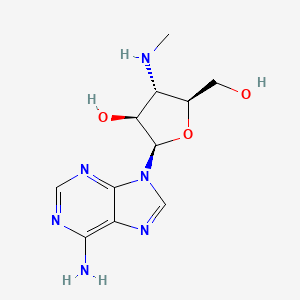

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl-

Overview

Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives can be achieved through a one-pot condensation process, utilizing tryptamin and cycloalkanones in the presence of a polyphosphate ester as a catalyst. This method provides moderate to low yields with the aldol condensation being the main product. Additionally, reactions involving tryptamine and cyclic ketones through an imine intermediate with protic catalysis result in good yields of 2-methyl derivatives of the tetrahydro-β-carbolines (J. Rodríguez & P. Gil-Lopetegui, 1993).

Molecular Structure Analysis

The stereochemistry of related compounds, such as 1,6,7,12b-tetrahydro-2H,4H-[1,2] oxazino[3′,4′:1,2]-pyrido[3,4-b]indole, demonstrates the existence of cis-fused ring conformations in solution, highlighting the complex molecular structures these types of compounds can adopt (T. Crabb & J. Mitchell, 1971).

Chemical Reactions and Properties

Compounds within this chemical family exhibit a broad range of chemical reactivity, including the ability to undergo multi-step cascade transformations involving cleavage and construction of multiple bonds. An example is the Rh/Cu-catalyzed synthesis of pyrido[2,1-a]indoles from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols, which involves the cleavage of two C-H, three C-C, and one C-N bonds, demonstrating the compounds' rich chemistry (Ting Li et al., 2015).

Scientific Research Applications

Mass Spectrometry in Maillard Reaction Optimization : This compound is used in the Maillard reaction to synthesize new 6-methoxy-tetrahydro-β-carboline derivatives. Mass spectrometry (LC-MS-MS) is employed for optimizing the reaction conditions, yielding compounds with potential pharmacological activities (Goh, Mordi, & Mansor, 2015).

Selective Estrogen Receptor Downregulator and Antagonist : A derivative of this compound has been found to be a potent and orally bioavailable selective estrogen receptor downregulator, potentially useful in treating estrogen receptor-positive breast cancer (De savi et al., 2015).

Study of Stereochemistry : An analysis of the stereochemistry of similar compounds reveals insights into their molecular structure and behavior (Crabb & Mitchell, 1971).

Antioxidant and Cytotoxicity Properties : Derivatives of this compound have been investigated for their antioxidant and cytotoxicity properties, with implications for developing novel antioxidants (Goh et al., 2015).

Calcium-Antagonist Activity : Derivatives exhibit a range of pharmacological activities including calcium-antagonist behavior, which could be of interest for medicinal applications (Ivanov, Afanas'ev, & Bachurin, 2001).

Potential Antidiabetic Agent : Specific derivatives have been synthesized and tested for antidiabetic activity, showing promise as new therapeutic agents (Choudhary et al., 2011).

Antitumor Activity : Certain derivatives have been evaluated for antitumor activity, suggesting potential as antineoplastic agents (Nguyen et al., 1990).

Serotonin Antagonism : Some tetrahydro-1H-pyrido[4,3-b]indoles, related to this compound, have shown high anti-serotonin activity, which could have pharmacological applications (Cattanach, Cohen, & Heath-Brown, 1968).

Anticancer and Cancer-chemopreventive Agents : Tetrahydro-β-carboline derivatives of this compound have shown potential as anticancer and chemopreventive agents (Zhang et al., 2018).

properties

IUPAC Name |

2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14-7-6-9-8-4-2-3-5-10(8)13-11(9)12(14)15/h2-5,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJBUERIDCPCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1=O)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974581 | |

| Record name | 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- | |

CAS RN |

59156-98-8 | |

| Record name | Strychnocarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059156988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-6-sulfanylidenebenzo[d][1,3,2]benzodioxaphosphepine](/img/structure/B1202277.png)

![N2-(4-fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1202281.png)